The Iloprost R-isomer is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostacyclins are a type of prostaglandin, which are lipid compounds with diverse hormone-like effects in the body. Iloprost displays high affinity as an agonist for the prostacyclin receptor (IP receptor). []
Iloprost R-isomer is a stereoisomer of Iloprost, a synthetic analog of prostacyclin, which is primarily utilized in the medical field for its vasodilatory effects. This compound is significant in treating conditions such as pulmonary arterial hypertension and peripheral vascular diseases due to its ability to inhibit platelet aggregation and promote vasodilation. The distinction between the R and S isomers of Iloprost is crucial, as they exhibit different biological activities and receptor binding affinities.
Iloprost was first synthesized in the 1980s and has since been developed for clinical use. Its synthesis typically results in a mixture of both the 16(R) and 16(S) isomers, with the latter demonstrating significantly higher potency in biological assays. The R-isomer has been studied for its potential therapeutic applications, albeit with less efficacy than its S counterpart .
Iloprost R-isomer belongs to the class of drugs known as prostacyclin analogs. These compounds mimic the action of prostacyclin, a naturally occurring compound that plays a critical role in vascular biology by promoting vasodilation and inhibiting platelet aggregation.
The synthesis of Iloprost R-isomer involves several key steps:
The synthetic routes may vary, but they generally include steps such as cyclization, reduction, and protection/deprotection of functional groups to yield Iloprost R-isomer in a purer form compared to its racemic counterpart .
Iloprost R-isomer has a complex molecular structure characterized by multiple stereocenters. Its chemical formula can be represented as C20H32O5, indicating that it contains 20 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms. The specific stereochemistry at the 16-position distinguishes it from other isomers.
Iloprost R-isomer participates in various chemical reactions typical of prostacyclin analogs:
The differences in binding kinetics between the two isomers highlight their distinct pharmacological profiles and underscore the importance of stereochemistry in drug design.
Iloprost R-isomer exerts its pharmacological effects primarily through activation of prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Upon binding:
Research has shown that while both isomers activate IP receptors, the R-isomer's lower potency results in reduced efficacy in clinical applications compared to the S-isomer .
Iloprost R-isomer has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0